2-Amino-6-chlorobenzonitrile chemical properties
2-Amino-6-chlorobenzonitrile chemical properties
An In-depth Technical Guide to 2-Amino-6-chlorobenzonitrile: Properties, Synthesis, and Applications
Abstract
2-Amino-6-chlorobenzonitrile (CAS No. 6575-11-7) is a substituted aromatic nitrile that serves as a pivotal intermediate in synthetic organic chemistry. Its unique trifunctional structure, featuring an amino group, a nitrile moiety, and a chlorine atom on a benzene ring, makes it a versatile building block for the synthesis of a wide array of complex molecules. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing its chemical properties, plausible synthetic routes, reactivity, and significant applications, particularly in the realm of medicinal chemistry for constructing heterocyclic scaffolds. Emphasis is placed on the practical aspects of handling, safety, and experimental considerations to ensure its effective and safe utilization in a laboratory setting.
Physicochemical and Structural Properties
2-Amino-6-chlorobenzonitrile is typically a solid at room temperature, with its color ranging from white to brown depending on purity.[1] Its core structure consists of a benzonitrile scaffold substituted with an amino group at position 2 and a chlorine atom at position 6. This arrangement of functional groups dictates its chemical behavior and utility in synthesis.
Table 1: Core Properties of 2-Amino-6-chlorobenzonitrile
| Property | Value | Source(s) |
| CAS Number | 6575-11-7 | [1][2] |
| Molecular Formula | C₇H₅ClN₂ | [1][2] |
| Molecular Weight | 152.58 g/mol | [2][3] |
| Appearance | White to cream to yellow to brown crystals or powder | [1] |
| Melting Point | 134-136 °C | [3] |
| Boiling Point | 307.0 °C (Predicted) | [3] |
| IUPAC Name | 2-amino-6-chlorobenzonitrile | [1] |
| SMILES String | Nc1cccc(Cl)c1C#N | [1] |
| InChI Key | MEJVTQKBWPYBFG-UHFFFAOYSA-N | [1] |
Anticipated Spectroscopic Profile
While comprehensive, peer-reviewed spectral data for 2-Amino-6-chlorobenzonitrile is not widely published, its structure allows for the confident prediction of its key spectroscopic features. These predictions are crucial for reaction monitoring and structural confirmation.
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (approx. 6.5-7.5 ppm) corresponding to the three protons on the benzene ring. The coupling patterns (doublet of doublets, triplet) would be consistent with a 1,2,3-trisubstituted ring system. A broad singlet, typically in the range of 4-6 ppm, would correspond to the two protons of the primary amine (-NH₂); its chemical shift can be highly variable and dependent on solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum should display seven distinct signals. The nitrile carbon (-C≡N) is expected to appear in the 115-125 ppm range. The six aromatic carbons would resonate between approximately 110 and 150 ppm, with the carbon atoms directly attached to the electron-withdrawing chlorine and nitrile groups and the electron-donating amino group showing characteristic shifts.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by several key absorbances. Two distinct sharp peaks in the 3350-3500 cm⁻¹ region would indicate the symmetric and asymmetric N-H stretching of the primary amine. A strong, sharp absorption around 2220-2240 cm⁻¹ is characteristic of the nitrile (C≡N) stretch. The C-Cl stretch would appear in the fingerprint region, typically below 800 cm⁻¹.
-
Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 152. A characteristic isotopic pattern (M+2 peak) at m/z 154 with an intensity of approximately one-third of the M⁺ peak would be present, confirming the presence of a single chlorine atom.
Synthesis and Purification
A definitive, optimized industrial synthesis for 2-Amino-6-chlorobenzonitrile is not publicly documented. However, a chemically sound route can be proposed based on established transformations of analogous substrates. A plausible approach involves the selective nucleophilic aromatic substitution of one chlorine atom in 2,6-dichlorobenzonitrile.
Hypothetical Synthetic Protocol: Amination of 2,6-Dichlorobenzonitrile
The rationale for this approach is that while both chlorine atoms are activated towards nucleophilic substitution by the electron-withdrawing nitrile group, controlled reaction conditions can favor monosubstitution. Using ammonia as the nucleophile directly installs the required amino group.
Step-by-Step Methodology:
-
Reaction Setup: To a high-pressure reaction vessel, add 2,6-dichlorobenzonitrile (1 equivalent) and a suitable high-boiling point polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO).
-
Reagent Addition: Cool the vessel and introduce a solution of aqueous ammonia (e.g., 28-30%, 5-10 equivalents). The excess ammonia serves as both the reactant and a base to neutralize the HCl byproduct.
-
Reaction Conditions: Seal the vessel and heat the mixture to a temperature between 120-160 °C. The reaction progress should be monitored by a suitable technique (e.g., GC-MS or TLC) to maximize the yield of the desired mono-aminated product and minimize the formation of the di-amino byproduct.
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully vent any excess pressure. Pour the mixture into a large volume of cold water to precipitate the product.
-
Isolation: Collect the crude solid product by filtration and wash thoroughly with water to remove residual ammonia and solvent.
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Purification: The crude 2-Amino-6-chlorobenzonitrile can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield the final product in high purity.
Caption: Proposed synthesis of 2-Amino-6-chlorobenzonitrile.
Chemical Reactivity and Mechanistic Considerations
The reactivity of 2-Amino-6-chlorobenzonitrile is governed by its three functional groups, making it a valuable precursor for heterocyclic chemistry.
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Amino Group (-NH₂): As a nucleophile, the amino group can participate in acylation, alkylation, and diazotization reactions. It is the primary site for building out molecular complexity, often serving as the initial point for ring formation.
-
Nitrile Group (-C≡N): The nitrile can undergo hydrolysis to form a carboxylic acid or an amide, or it can be reduced to a primary amine. It also acts as an electrophile in cyclization reactions with intramolecular nucleophiles. The nitrile is a well-established pharmacophore and bioisostere for other functional groups.[4]
-
Chloro Group (-Cl): The chlorine atom can be displaced via nucleophilic aromatic substitution or participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of various aryl, alkyl, or heteroatom substituents.
A key application of this scaffold is in the synthesis of quinazolines and related fused heterocycles, which are prominent in many biologically active compounds.[5] The amino and nitrile groups can react with a one-carbon electrophile (like formic acid or an orthoester) to construct the pyrimidine ring of the quinazoline core.
Caption: Key reactivity pathways for 2-Amino-6-chlorobenzonitrile.
Applications in Medicinal Chemistry and Drug Discovery
The aminobenzonitrile framework is a privileged scaffold in medicinal chemistry.[6][7] While specific marketed drugs derived directly from 2-Amino-6-chlorobenzonitrile are not prominent, its utility lies in its role as a key intermediate. Its structural isomers, such as 2-amino-4-chlorobenzonitrile, are used in preparing biologically active molecules, including quinazoline derivatives with pharmaceutical potential.[5]
The potential applications stem from its ability to access important pharmacophores:
-
Benzodiazepine Precursors: Hydrolysis of the nitrile group to a carboxylic acid, followed by conversion to an acyl chloride, would yield a reactive intermediate similar to 2-Amino-6-chlorobenzoyl chloride.[8] Such compounds are precursors to 2-aminobenzophenones, which are central to the synthesis of benzodiazepine drugs like oxazolam.[8]
-
Kinase Inhibitors: Many kinase inhibitors feature a substituted aniline or benzonitrile core. The multiple functional handles on 2-Amino-6-chlorobenzonitrile allow for systematic modification and exploration of structure-activity relationships (SAR) in drug discovery campaigns.
-
Heterocyclic Scaffolds: As previously mentioned, it is an ideal starting material for synthesizing fused heterocyclic systems that are common in central nervous system agents, anti-cancer drugs, and anti-infectives.
Safety, Handling, and Storage
2-Amino-6-chlorobenzonitrile is a hazardous substance and must be handled with stringent safety precautions.[9][10]
Table 2: GHS Hazard Information
| Hazard Type | GHS Classification and Statement | Source(s) |
| Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | [10] |
| Acute Toxicity | H301: Toxic if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. | [10] |
| Skin Effects | H315: Causes skin irritation. H317: May cause an allergic skin reaction. | [10][11] |
| Eye Effects | H319: Causes serious eye irritation. | [10] |
| Respiratory | H335: May cause respiratory irritation. | [10] |
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles and a face shield.[10][11]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) inspected prior to use.[10]
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin exposure.[11]
-
Respiratory Protection: Use a NIOSH/MSHA-approved respirator (such as an N95 dust mask) or work in a properly functioning chemical fume hood. Avoid creating dust.[10]
First Aid Measures
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[9][10]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15-20 minutes.[9][10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, removing contact lenses if present. Seek immediate medical attention.[9][10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]
Storage and Handling
-
Handling: Handle only in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.[11][12]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents. Keep the container tightly closed and store locked up.[10][12]
Spill Management
In case of a spill, wear full PPE. Avoid generating dust. Carefully sweep up the solid material and place it into a suitable, labeled, and closed container for disposal.[10][11] Do not let the product enter drains.[10]
References
-
2-Aminobenzonitrile C7H6N2 | CAS 1885-29-6 - Chemspace. (URL: [Link])
-
Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC - NIH. (URL: [Link])
Sources
- 1. L06883.06 [thermofisher.com]
- 2. scbt.com [scbt.com]
- 3. 2-Amino-6-chlorobenzonitrile | 6575-11-7 | FA36960 [biosynth.com]
- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Amino-4-chlorobenzonitrile 99 38487-86-4 [sigmaaldrich.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. guidechem.com [guidechem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 2-Amino-6-chlorobenzonitrile(6575-11-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]




